molecular formula C7H11NOS B069988 (2-Isopropylthiazol-5-yl)methanol CAS No. 165315-76-4

(2-Isopropylthiazol-5-yl)methanol

Cat. No.: B069988
CAS No.: 165315-76-4
M. Wt: 157.24 g/mol
InChI Key: FCKAJPDGXQGBMZ-UHFFFAOYSA-N
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Description

(2-Isopropylthiazol-5-yl)methanol is a chemical compound with the molecular formula C7H11NOS It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylthiazol-5-yl)methanol typically involves the reaction of 2-isopropylthiazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the thiazole to the formaldehyde, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylthiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Isopropylthiazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropylthiazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The thiazole ring is known to interact with various proteins and enzymes, potentially leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropylthiazole-4-carboxylate
  • 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride
  • 2-Isopropylthiazole-5-carbaldehyde

Uniqueness

(2-Isopropylthiazol-5-yl)methanol is unique due to its specific structure, which includes a hydroxyl group attached to the thiazole ring. This functional group allows for a wide range of chemical modifications and reactions, making it a versatile compound in synthetic chemistry. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry .

Properties

IUPAC Name

(2-propan-2-yl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5(2)7-8-3-6(4-9)10-7/h3,5,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKAJPDGXQGBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the procedure of Example 5B, but replacing ethyl 2-isopropyl-4-thiazolecarboxylate with ethyl 2-isopropylthiazole-5-carboxylate provided, after silica gel chromatography using 3% methanol in chloroform, the desired compound, Rf 0.3, (5% methanol in chloroform) in 25% yield. 1H NMR (d6 -DMSO) δ1.30 (d, J=7 Hz, 6H), 3.22 (heptet, J=7 Hz, 1H), 4.61 (dd, J=6, 1 Hz, 2H), 5.45 (t, J=6 Hz, 1H), 7.48 (br s, 1H).
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